molecular formula C14H19NO5 B3000196 N-Boc-2-Aminooxy-3-phenyl-propionic acid CAS No. 42990-50-1

N-Boc-2-Aminooxy-3-phenyl-propionic acid

Cat. No. B3000196
CAS RN: 42990-50-1
M. Wt: 281.308
InChI Key: KALHAAURVILEMZ-UHFFFAOYSA-N
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Description

N-Boc-2-Aminooxy-3-phenyl-propionic acid is a derivative of amino acids where the amino group is protected by a t-butyloxycarbonyl (Boc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule. The Boc group can be removed under acidic conditions once the desired modifications to the amino acid have been completed.

Synthesis Analysis

The synthesis of N-Boc-α,α-disubstituted α-amino acids, which are structurally related to this compound, has been described using a new enantioselective method. The process involves the preparation of diastereomerically pure 3,3-disubstituted allyl alcohols, followed by Sharpless epoxidation and nucleophilic ring-opening to give 3-azido-1,2-diols. Subsequent hydrogenation and in situ protection yield the N-Boc-3-amino-1,2-diols, which are then oxidatively cleaved to the desired N-Boc-α-amino acids .

Molecular Structure Analysis

The molecular structure of this compound includes a Boc-protected amino group and a phenyl group as a substituent on the propionic acid backbone. The presence of the aminooxy functional group is significant as it allows for chemoselective reactions, particularly in the synthesis of glycopeptide mimics .

Chemical Reactions Analysis

Chemoselective reactions are a key feature of amino acids with N-alkylaminooxy side chains. For instance, the reaction of reducing sugars with peptides containing these amino acids can yield glycoconjugates that mimic natural O-linked glycopeptides. The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a related compound, demonstrates the utility of the N-alkylaminooxy strategy in the rapid synthesis of neoglycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the Boc group, which provides stability to the molecule during synthesis and functionalization. The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups, such as the cyanomethyl ester, as demonstrated in the synthesis of various natural and unnatural amino acid cyanomethyl esters . This selective deprotection allows for high yield and purity in the final deprotected amino esters.

Scientific Research Applications

Synthesis Applications

N-Boc-2-Aminooxy-3-phenyl-propionic acid plays a crucial role in the synthesis of various chemical compounds. It has been used in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring opening reactions, showcasing its versatility in organic synthesis (Bach & Schröder, 1997). Additionally, its application in the tert-butoxycarbonylation of amines highlights its utility in protecting amino groups during peptide synthesis, demonstrating its significance in biochemical applications (Heydari et al., 2007).

Peptide Synthesis

In peptide synthesis, this compound is instrumental. It enables the native chemical ligation at phenylalanine, a critical step in synthesizing complex peptides and proteins (Crich & Banerjee, 2007). The compound is also used in synthesizing N-Boc-protected amino acids, which are vital for peptide bond formation and peptide synthesis (Robin et al., 1995).

Organic Functionalization

This compound is also employed in the organic functionalization of surfaces. For instance, it has been used for covalent tethering to glassy carbon electrodes, demonstrating its potential in material science and electrochemical applications (Chrétien et al., 2008).

Pharmaceutical Applications

In the pharmaceutical industry, the compound is utilized for synthesizing modified peptides and biologically active heterocyclic derivatives, highlighting its relevance in drug development and medicinal chemistry (Baburaj & Thambidurai, 2012).

Mechanism of Action

The mechanism of action of Boc-protected compounds is largely dependent on their application. In the context of peptide synthesis, the Boc group serves as a temporary protection for the α-amino group . It can be easily converted into the free amines, making this protocol more applicable in multistep reactions .

Future Directions

The use of Boc-protected compounds continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their applications in the synthesis of complex molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHAAURVILEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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